(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPZMOTDLWIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group:
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Nucleophiles: Morpholine derivatives for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling :
One of the primary applications of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of palladium catalysts. The ability to generate biaryl compounds makes this reaction crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Drug Development :
The incorporation of fluorine and morpholine groups is a strategic approach in drug design, enhancing the potency and metabolic stability of pharmaceutical compounds. This compound can serve as a building block for synthesizing novel drug candidates with improved bioavailability and solubility .
Boron Neutron Capture Therapy (BNCT) :
Research has explored the potential of boronic acids, including this compound, in BNCT, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron radiation. Although this compound may not be ideal for direct use in BNCT, its derivatives are actively investigated for this purpose.
Biological Applications
While specific biological activities of this compound remain underexplored, boronic acids generally exhibit properties that can inhibit proteasome activity and interact with various enzymes. This interaction is relevant for developing therapeutic agents targeting cancer and other diseases .
Materials Science
The compound's unique structure allows it to be utilized in creating advanced materials and polymers, particularly those requiring dynamic systems with coordination bonds. Its role in self-repairing polymers is an emerging area of interest within materials chemistry .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Key reagent in Suzuki-Miyaura coupling for forming carbon-carbon bonds |
| Medicinal Chemistry | Potential building block for drug candidates; investigated for BNCT applications |
| Biological Applications | Possible inhibitor of proteasome activity; interactions with enzymes |
| Materials Science | Utilized in advanced materials and self-repairing polymers |
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity . Additionally, the fluorine atom and morpholinomethyl group contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Analogues
The following table compares (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid with structurally similar fluorinated phenyl boronic acids:
Key Observations :
- Fluorine substitution at the 5-position is a common feature in bioactive boronic acids, as it improves metabolic stability and modulates electronic properties .
Antiproliferative Effects
Several boronic acids exhibit potent antiproliferative activity, though solubility often limits their utility:
Key Observations :
- The target compound’s morpholinomethyl group may improve solubility compared to polyaromatic derivatives (e.g., pyren-1-yl boronic acid), which precipitate in biological media .
- Fluorinated analogs like 5-trifluoromethyl-2-formylphenyl boronic acid are prioritized for antimicrobial applications, whereas cis-stilbene-boronic acid hybrids are optimized for tubulin inhibition .
Solubility and Reactivity
- Solubility Challenges : Compounds such as [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (2) and pyren-1-yl boronic acid (3) precipitate in RPMI medium, rendering them unsuitable for in vitro assays despite moderate predicted lipid solubility .
- Reactivity: Boronic esters (e.g., pinacol esters) exhibit tunable oxidation rates depending on diol substituents. For example, pinacol-derived esters oxidize faster (50% conversion in 10 minutes) compared to neopentyl glycol analogs (27 minutes) . The morpholinomethyl group may similarly modulate hydrolysis and oxidation kinetics.
Biological Activity
(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The presence of the fluorine atom and the morpholinomethyl substituent enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymes : Boronic acids are known to inhibit proteasomes and certain types of kinases, which play crucial roles in cancer cell proliferation and survival.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi, likely through mechanisms that disrupt cellular processes.
Biological Activity Overview
Case Studies
- Anticancer Studies : In a study evaluating novel phosphoramidate analogues, this compound exhibited potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests a promising role in cancer therapy, particularly through mechanisms involving nucleotide release and metabolism .
- Antimicrobial Efficacy : Research has demonstrated that this compound exhibits moderate antimicrobial activity against Candida albicans and higher efficacy against Aspergillus niger. The mechanism involves binding to the active site of leucyl-tRNA synthetase, similar to other boron-containing compounds like Tavaborole .
Recent Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of phenylboronic acids, including this compound. These derivatives have been evaluated for their biological properties:
- Synthesis and Characterization : The compound has been synthesized using standard organic reactions involving boronic acids. Characterization techniques such as NMR and mass spectrometry confirm the structure .
- Biological Evaluations : Various biological assays have been conducted to evaluate the compound's efficacy against different cancer cell lines and microbial strains, reinforcing its potential as a therapeutic agent .
Q & A
Basic Questions
Q. What are the recommended synthetic routes and purification methods for (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid in laboratory-scale synthesis?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where the boronic acid moiety is introduced via palladium-catalyzed cross-coupling. Precursor compounds like halogenated aryl derivatives (e.g., bromo- or iodo-substituted morpholinomethylphenyl intermediates) are coupled with bis(pinacolato)diboron under inert conditions . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity validation (>95%) is confirmed by HPLC or H NMR, aligning with standards in boronic acid catalogs .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation . Pre-cool solvents (e.g., dry THF or DMF) before use in reactions. Stability assessments via B NMR can detect hydrolysis to boroxines, a common degradation pathway for boronic acids .
Advanced Research Questions
Q. How does the morpholinomethyl substituent influence the reactivity of this boronic acid in cross-coupling reactions compared to other arylboronic acids?
- Methodological Answer : The morpholinomethyl group enhances steric bulk and electron density at the boron center, potentially slowing transmetalation steps in Suzuki-Miyaura couplings. Comparative kinetic studies using F NMR or reaction calorimetry can quantify rate differences. For example, boronic esters with bulky diols (e.g., pinacol) show slower hydrolysis but faster oxidation, suggesting substituent-dependent equilibrium dynamics .
Q. What experimental strategies can assess the oxidative stability of this compound under reactive oxygen species (ROS)-rich conditions?
- Methodological Answer : Expose the compound to hydrogen peroxide (1.2 equiv.) in DO and monitor oxidation to phenol derivatives via H NMR (e.g., loss of boronic acid signals at δ 7–9 ppm). Compare rates with control boronic acids (e.g., phenylboronic acid) to isolate substituent effects. Affinity assays (e.g., alizarin red S binding) can rank diol-boronic acid interactions, which correlate with oxidation propensity .
Q. How can computational modeling predict the biological activity of this compound, particularly in targeting cancer cells?
- Methodological Answer : Use QSAR models incorporating clogP, polar surface area, and hydrogen-bonding capacity to predict membrane permeability and target engagement. Experimental validation involves testing against leukemia cell lines (e.g., MEC1 cells) with IC measurements. Correlation studies between oxidation rates (Table 2 in ) and cytotoxicity can reveal ROS-mediated mechanisms.
Q. What role could this compound play in designing glucose-responsive drug delivery systems?
- Methodological Answer : The boronic acid moiety binds diols (e.g., glucose), enabling pH- or glucose-sensitive hydrogels. Synthesize copolymers with PEG or acrylamide and test swelling ratios in glucose solutions (0–20 mM) via rheometry. Fluorescence quenching assays using alizarin red S can quantify binding constants .
Data Contradiction Resolution
Q. How should researchers address conflicting solubility data reported for structurally similar boronic acids?
- Methodological Answer : Discrepancies arise from solvent purity, temperature, and measurement techniques. Standardize solubility tests (e.g., shake-flask method in PBS at 25°C) and validate via B NMR to detect aggregation. For example, morpholinomethyl-substituted analogs may exhibit lower aqueous solubility than fluoro-substituted derivatives due to increased hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
